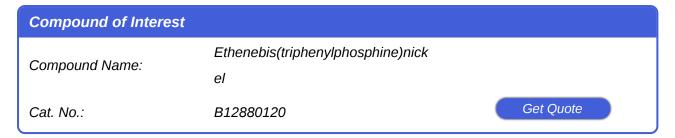


# A Comparative Guide to Nickel(0) Precatalysts in Cross-Coupling Reactions

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For Researchers, Scientists, and Drug Development Professionals

The landscape of cross-coupling catalysis has seen a significant shift towards the use of nickel, an earth-abundant and cost-effective alternative to precious metals like palladium. A key factor in the successful application of nickel catalysis is the choice of the precatalyst, which initiates the catalytic cycle. This guide provides an objective comparison of commonly employed nickel(0) precatalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs. We will focus on the performance of these precatalysts in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

## **Key Nickel(0) Precatalysts: An Overview**

Nickel precatalysts can be broadly categorized into air-sensitive Ni(0) sources and more robust, air-stable Ni(II) precatalysts that are reduced in situ to the active Ni(0) species.

- Ni(COD)<sub>2</sub> (Bis(1,5-cyclooctadiene)nickel(0)): The traditional and highly reactive source of Ni(0). Its primary drawback is its high sensitivity to air and moisture, necessitating handling in an inert atmosphere glovebox.
- Air-Stable Ni(0)-Olefin Complexes (e.g., Ni(4-tBu-stb)3): A newer class of Ni(0) precatalysts designed for enhanced bench stability. These complexes offer the reactivity of Ni(0) without the stringent handling requirements of Ni(COD)2.[1]



 Air-Stable Ni(II) Precatalysts (e.g., (dppf)Ni(o-tolyl)Cl, NiCl<sub>2</sub>(DME)): These complexes are bench-stable and are activated to the catalytically active Ni(0) species under the reaction conditions. Their ease of handling makes them attractive for a wide range of applications.[2]
 [3][4]

## Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of nickel precatalyst can significantly impact reaction efficiency, particularly with challenging substrates.

## **Comparative Data for Suzuki-Miyaura Coupling**



Precat alyst	Ligand	Aryl Halide	Arylbo ronic Acid	Cataly st Loadin g (mol%)	Temp (°C)	Time (h)	Yield (%)	Refere nce
(CyTyra nnoPho s)Ni(o- tolyl)Cl	Monoph osphine	4- chloroa nisole	4- methox yphenyl boronic acid	2	80	12	95	[2]
(dcypf) Ni(o- tolyl)Cl	Bisphos phine	4- chloroa nisole	4- methox yphenyl boronic acid	2	80	12	94	[2]
(dppf)Ni (o- tolyl)Cl	Bisphos phine	4- chloroa nisole	4- methox yphenyl boronic acid	2	80	12	78	[2]
(dppf)Ni (o- tolyl)Cl	dppf	2- chloron aphthal ene	4- methox yphenyl boronic acid	0.5	RT	12	>99	[3]
(dppf)Ni (C2H4)	dppf	2- chloron aphthal ene	4- methox yphenyl boronic acid	0.5	RT	12	>99	[3]
(dppf) <sub>2</sub> Ni	dppf	2- chloron aphthal ene	4- methox yphenyl	0.5	RT	12	>99	[3]



			boronic acid					
(dppf)Ni (Cl)	dppf	2- chloron aphthal ene	4- methox yphenyl boronic acid	0.5	RT	12	>99	[3]
Ni(IPr) INVALI D-LINK- -CI	NHC/P hosphit e	4- chloro- N,N- dimethy laniline	Phenylb oronic acid	2	25	48	98	[1][5][6]
Ni(COD )(DQ) + IPr	-	4- chloro- N,N- dimethy laniline	Phenylb oronic acid	2	25	48	<5	[1][5][6]
Ni( <sup>4−t</sup> B u-stb)₃ + IPr	-	4- chloro- N,N- dimethy laniline	Phenylb oronic acid	2	25	48	<5	[1][5][6]
Ni(tmed a)(o- tol)Cl + IPr	-	4- chloro- N,N- dimethy laniline	Phenylb oronic acid	2	25	48	<5	[1][5][6]

# **Performance in Buchwald-Hartwig Amination**

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. Nickel catalysts offer a powerful alternative to palladium, especially for the coupling of aryl chlorides.





Comparative Data for Buchwald-Hartwig Amination								
Precat alyst	Ligand	Aryl Halide/ Sulfam ate	Amine	Cataly st Loadin g (mol%)	Temp (°C)	Time (h)	Yield (%)	Refere nce
NiCl₂(D ME)	SIPr⋅H CI	Naphth yl-2- sulfama te	Morphol ine	5	80	3	95	[4]
NiCl₂(D ME)	SIPr⋅H Cl	4- chloroto luene	Morphol ine	5	80	3	90	[4]
NiCl₂(D ME)	SIPr·H Cl	4- chloroa nisole	Morphol ine	5	80	3	85	[4]
Ni(COD	SIPr·H CI	Phenyl N,N- dimethy Isulfam ate	Morphol ine	-	80	3	95	[7]
(dppf)Ni (o- tolyl)OT f	dppf	4- chlorob enzonitr ile	Morphol ine	-	-	-	-	[8]
(dppf)Ni (o- tolyl)Cl	dppf	4- chlorob enzonitr ile	Morphol ine	-	-	-	-	[8]

# Experimental Protocols General Procedure for Suzuki-Miyaura Coupling



To a reaction vessel under an inert atmosphere are added the nickel precatalyst, ligand (if required), aryl halide, arylboronic acid, and a suitable base (e.g., K<sub>3</sub>PO<sub>4</sub>). Anhydrous solvent (e.g., dioxane, toluene, or 2-Me-THF) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over a drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9][10][11]

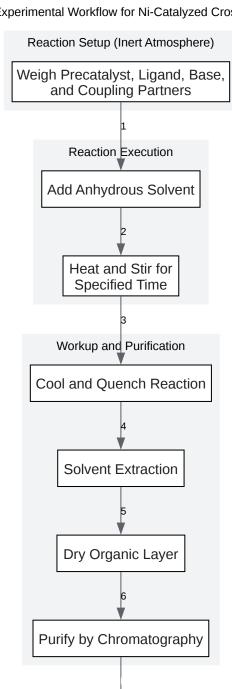
### **General Procedure for Buchwald-Hartwig Amination**

In an inert atmosphere glovebox, a reaction vessel is charged with the nickel precatalyst, ligand, aryl halide or sulfamate, and a base (e.g., NaOtBu). The vessel is sealed, removed from the glovebox, and the amine and solvent (e.g., 2-methyl-THF or dioxane) are added via syringe. The reaction mixture is then heated to the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.[4][12]

# **Visualizing the Process**

To better understand the experimental setup and the underlying catalytic mechanism, the following diagrams are provided.





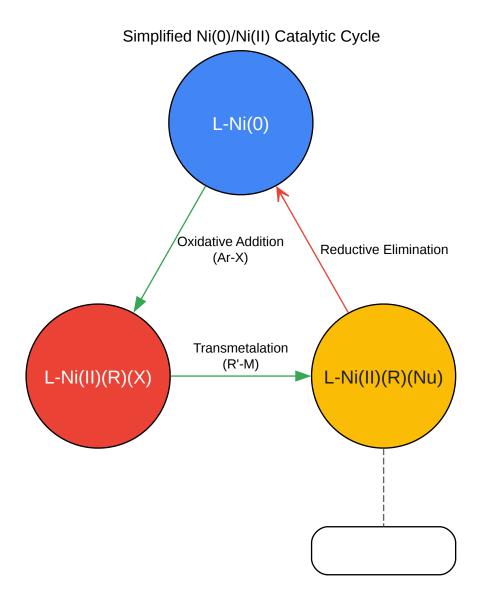
General Experimental Workflow for Ni-Catalyzed Cross-Coupling

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Caption: General Experimental Workflow for Ni-Catalyzed Cross-Coupling.





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Caption: Simplified Ni(0)/Ni(II) Catalytic Cycle.

### Conclusion

The development of air-stable and highly active nickel precatalysts has significantly broadened the applicability of nickel catalysis in modern organic synthesis. While the traditional Ni(COD)<sub>2</sub> remains a highly reactive source of Ni(0), its air sensitivity is a considerable drawback. Air-



stable Ni(0) and Ni(II) precatalysts offer comparable or, in some cases, superior performance with the significant advantage of ease of handling. The choice of ligand plays a crucial role in modulating the reactivity and stability of the catalytic system. This guide provides a starting point for researchers to navigate the growing field of nickel precatalysis and select the most appropriate system for their synthetic challenges.

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